molecular formula C7H10O2 B2640162 2-Propan-2-ylbut-3-ynoic acid CAS No. 22104-89-8

2-Propan-2-ylbut-3-ynoic acid

Cat. No.: B2640162
CAS No.: 22104-89-8
M. Wt: 126.155
InChI Key: CAOWQGGUYQHUDG-UHFFFAOYSA-N
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Description

2-Propan-2-ylbut-3-ynoic acid is an organic compound with the molecular formula C7H10O2 It is a carboxylic acid derivative characterized by the presence of a propyl group attached to a butynoic acid backbone

Scientific Research Applications

2-Propan-2-ylbut-3-ynoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propan-2-ylbut-3-ynoic acid can be achieved through several methods. One common approach involves the alkylation of propargyl bromide with isopropyl magnesium bromide, followed by oxidation to introduce the carboxylic acid functionality. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propan-2-ylbut-3-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The alkyne group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism by which 2-Propan-2-ylbut-3-ynoic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The alkyne group may participate in reactions that modify the structure and function of biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Butynoic acid: Similar structure but lacks the propyl group.

    3-Butynoic acid: Similar structure but with a different position of the alkyne group.

    2-Methylbut-3-ynoic acid: Similar structure with a methyl group instead of a propyl group.

Uniqueness

2-Propan-2-ylbut-3-ynoic acid is unique due to the presence of both a propyl group and an alkyne group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-propan-2-ylbut-3-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-4-6(5(2)3)7(8)9/h1,5-6H,2-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOWQGGUYQHUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22104-89-8
Record name 2-(propan-2-yl)but-3-ynoic acid
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